2-Butanone peroxide

Overview

Description

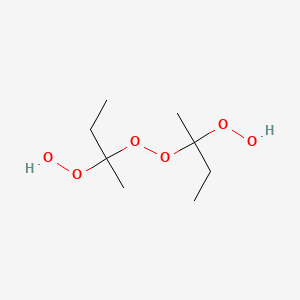

Chemical Identity and Synonyms 2-Butanone peroxide, also known as methyl ethyl ketone peroxide (MEKP), is an organic peroxide with the CAS number 1338-23-4 . It is commonly supplied as a solution (e.g., Luperox® DHD-9) containing 60% active compound and 40% diluent to mitigate explosion risks . Its molecular formula is C₂H₅C(OOH)(CH₃)OOC(OOH)(CH₃)C₂H₅, with a molecular weight of 210.22 g/mol .

Applications

MEKP is primarily used as a curing agent for polyester resins and as a catalyst in polymer production . For example, it is employed in vinyl epoxy resin systems at a ratio of 100:1.5:1 (resin:MEKP:cobalt naphthenate) to achieve optimal cross-linking .

Hazard Profile

MEKP is a strong oxidizer and can form explosive peroxides if mishandled . Its commercial form is stabilized with solvents like dimethyl phthalate (DMP) to reduce sensitivity . Key hazards include:

- Explosivity: Decomposes violently upon contact with organic materials or heat .

- Health Risks: Causes severe eye irritation and central nervous system effects .

Regulatory Status

MEKP is regulated globally under inventories such as the EU REACH, Australian Industrial Chemicals Inventory, and Korean AREC . It is classified as a chemical of concern in Vietnam and Thailand due to its hazardous nature .

Preparation Methods

Historical Development of 2-Butanone Peroxide Synthesis

The industrial production of this compound traces its origins to mid-20th-century polymer chemistry, where its utility as a free-radical initiator for unsaturated polyester resins became widely recognized. Early methods adopted stoichiometric reactions between methyl ethyl ketone and concentrated hydrogen peroxide (30–70% w/w) under strongly acidic conditions, typically using sulfuric acid as a catalyst. These protocols prioritized yield over purity, resulting in complex mixtures of cyclic and linear peroxides. The discovery of MEKP’s explosive properties in the 1980s prompted rigorous safety evaluations and methodological refinements, particularly in controlling exothermic reactions and byproduct formation.

Contemporary Synthesis Methodologies

Acid-Catalyzed Peroxidation of Methyl Ethyl Ketone

The predominant MEKP synthesis route involves the acid-catalyzed reaction of methyl ethyl ketone with hydrogen peroxide. A representative procedure entails dropwise addition of 30–35% hydrogen peroxide to a cooled (5–10°C) mixture of methyl ethyl ketone and sulfuric acid (molar ratio 1:1.2–1.5), followed by agitation at 20–25°C for 4–6 hours. The reaction proceeds via a bimolecular nucleophilic substitution mechanism, yielding a mixture of monomeric (C4H8O2) and oligomeric peroxides (C4H8O2)n (Figure 1).

Reaction Conditions and Yield Optimization

- Temperature Control: Maintaining temperatures below 30°C minimizes thermal decomposition risks, with optimal conversion observed at 20±2°C.

- Catalyst Loading: Sulfuric acid concentrations of 15–20% (v/v) balance reaction kinetics and safety, though phosphoric acid alternatives reduce sulfonation byproducts.

- Stoichiometry: A 1:1.3 molar ratio of methyl ethyl ketone to hydrogen peroxide maximizes dimeric and trimeric peroxide formation, critical for cross-linking efficacy.

Industrial-Scale Production Techniques

Oligomeric Byproduct Analysis and Mechanistic Insights

LC-MS characterization of MEKP synthesized via traditional methods reveals a predominant distribution of oligomers (n = 2–12) alongside terminal methyl/ethyl ketone derivatives (Figure 2). Tandem MS/MS fragmentation patterns indicate these byproducts arise from Hock rearrangements, where peroxide bonds cleave to form carbonyl-terminated fragments. For example, the m/z 177.1124 species corresponds to a trimeric peroxide (C12H24O6) losing ethanol (C2H5OH) to yield a methyl ketone end group.

Table 2: Oligomeric Byproducts Identified in MEKP Synthesis

| m/z | Proposed Structure | Relative Abundance (%) |

|---|---|---|

| 133.0864 | Dimer (C8H16O4) | 42.7 |

| 177.1124 | Trimer - EtOH (C10H18O5) | 28.9 |

| 221.1383 | Tetramer - 2MeOH (C12H20O6) | 15.2 |

| 265.1641 | Pentamer - EtOH/MeOH | 8.1 |

Forensic Implications of Synthesis Byproducts

The reproducible oligomeric signatures and terminal ketone distributions provide forensic discriminators between MEKP batches. Triplicate syntheses under identical conditions demonstrated <5% variance in dimer/trimer ratios (RSD = 4.2%), enabling batch matching in post-blast residues. Notably, initiated MEKP residues retain the oligomeric profile of unreacted material, permitting association through LC-MS comparative analysis.

Chemical Reactions Analysis

2-Butanone peroxide undergoes various chemical reactions, primarily involving oxidation. It acts as an oxidizing agent and can participate in radical polymerization reactions. Common reagents used in these reactions include hydrogen peroxide and sulfuric acid. The major products formed from these reactions are polymers and crosslinked materials .

Scientific Research Applications

2-Butanone peroxide has numerous applications in scientific research:

Mechanism of Action

2-Butanone peroxide exerts its effects through the generation of free radicals. These radicals initiate polymerization reactions by breaking the peroxide bond, leading to the formation of crosslinked polymers. The compound’s high reactivity makes it an effective catalyst in various chemical processes .

Comparison with Similar Compounds

While the provided evidence focuses on MEKP, comparisons can be drawn with 2-Butanone (MEK) and other organic peroxides based on available data.

2-Butanone (MEK) vs. 2-Butanone Peroxide (MEKP)

MEKP vs. General Organic Peroxides

Key Distinctions

Functionality : Unlike MEK, a solvent, MEKP is reactive and used to initiate chemical reactions (e.g., resin curing) .

Hazard Profile: MEKP’s oxidizer properties and explosivity distinguish it from non-peroxide ketones like MEK .

Environmental Behavior : MEKP’s biodegradability and low bioaccumulation make it less persistent than some peroxides .

Data Tables

Table 1: Regulatory Status of MEKP

Table 2: Physical-Chemical Properties of MEKP

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 210.22 g/mol | |

| Boiling Point | Decomposes before boiling | |

| Log Pow (Octanol-Water) | < 0.3 | |

| Biodegradability | Readily biodegradable (OECD 301D) |

Biological Activity

2-Butanone peroxide, also known as methyl ethyl ketone peroxide (MEKP), is a peroxygen compound with notable biological activity, particularly in its antimicrobial properties. This article delves into its biological effects, mechanisms of action, and relevant studies that highlight its efficacy as a disinfectant and biocide.

This compound is a colorless liquid that is sensitive to heat and shock. It acts as a strong oxidizing agent, which contributes to its antimicrobial properties. The compound decomposes to release free radicals, which can damage cellular components, including lipids, proteins, and nucleic acids. This oxidative stress leads to cell death in various microorganisms.

In Vitro Studies

Research has demonstrated that this compound exhibits significant antimicrobial activity against a range of pathogens:

- Legionella pneumophila : Effective at concentrations as low as 0.12%.

- Escherichia coli : Inhibited at 0.5%.

- Pseudomonas aeruginosa : Also inhibited at 0.5% concentration.

These findings suggest that this compound can be an effective alternative to traditional disinfectants, especially in healthcare settings where resistant strains of bacteria are prevalent .

In Vivo Studies

A study evaluated the in vivo efficacy of this compound in reducing bacterial flora on hands. The results indicated that formulations containing this compound achieved a reduction of approximately 99.99% in bacterial counts (4 log reductions) compared to control solutions . This high level of efficacy positions this compound as a promising candidate for infection control practices.

Toxicological Profile

While this compound is effective as an antimicrobial agent, its safety profile is crucial for its application:

- Hepatotoxicity : Studies indicate that while 2-butanone itself is not highly hepatotoxic, it can potentiate the effects of other hepatotoxic compounds when co-exposed .

- Neurological Effects : Exposure to high concentrations (≥10,000 ppm) has been associated with narcosis and incoordination in animal models, but no significant long-term neurological damage was observed at lower concentrations .

Healthcare Settings

The use of this compound has been explored in various healthcare applications:

- A formulation containing 35% propanol and this compound showed comparable antimicrobial activity to higher alcohol concentration products, providing an effective disinfectant option with potentially lower toxicity .

Industrial Applications

In industrial settings, this compound is utilized for its properties as a polymerization initiator and cross-linking agent. Its biocidal properties also make it suitable for sanitizing equipment and surfaces in manufacturing processes.

Data Summary Table

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Legionella pneumophila | 0.12% |

| Escherichia coli | 0.5% |

| Pseudomonas aeruginosa | 0.5% |

Q & A

Q. What are the key physical-chemical properties of 2-Butanone peroxide relevant to experimental handling?

Basic Research Question

this compound (CAS 1338-23-4) is a mixture of dimers, trimers, and monomeric peroxy compounds. Key properties include:

- Density : 1.053 g/mL at 20°C, critical for volumetric measurements in reactions .

- Solubility : Low water solubility (0.1–0.5 g/100 mL at 22°C), necessitating organic solvents for homogeneous mixing .

- Refractive Index : 1.442, useful for purity assessments via refractometry .

- Stability : Decomposes exothermically upon contact with organic materials or heat; requires stabilizers like 2,2,4-trimethyl-1,3-pentanediol-diisobutyrate to inhibit premature degradation .

Q. What are the primary applications of this compound in polymer research?

Basic Research Question

this compound is widely used as a polymerization initiator for unsaturated polyesters and epoxy resins. Its role includes:

- Free radical initiation : Facilitates crosslinking in epoxy glass lamination and artificial leather production .

- Concentration optimization : Typical usage ranges from 0.5–2% (w/w) in resin systems, adjusted based on curing kinetics and thermal profiling .

Q. What safety precautions are essential when handling this compound in laboratory settings?

Basic Research Question

Critical safety measures include:

- Storage : At 2–8°C in airtight, non-reactive containers (e.g., glass or HDPE) to prevent decomposition .

- Personal Protective Equipment (PPE) : Acid-resistant gloves, face shields, and ventilation to mitigate exposure to corrosive vapors (H314 hazard) .

- Spill Management : Use inert absorbents (e.g., vermiculite) and avoid water to prevent reactive runoff .

Q. How can researchers design experiments to mitigate the risk of decomposition during the use of this compound as a polymerization initiator?

Advanced Research Question

To prevent decomposition:

- Temperature Control : Maintain reaction temperatures below 50°C; exothermic peaks above 56°C (flash point) pose explosion risks .

- Incompatibility Avoidance : Exclude reducing agents, amines, and metal salts, which catalyze uncontrolled peroxide breakdown .

- Stabilizer Efficacy Testing : Monitor stabilizer concentration via HPLC to ensure integrity during long-term storage .

Q. What methodologies are recommended for analyzing conflicting data on the environmental persistence of this compound?

Advanced Research Question

Conflicting biodegradability data (e.g., OECD 301D tests vs. field studies) require:

- Tiered Testing : Combine ready biodegradability assays with soil mobility studies (estimated log Kow = 2; Koc range = 10–11,000) to assess compartment-specific persistence .

- Advanced Modeling : Use quantitative structure-activity relationship (QSAR) models to predict hydrolysis rates in aquatic systems, accounting for pH and organic matter interactions .

Q. What are the best practices for stabilizing this compound in long-term storage for experimental use?

Advanced Research Question

Stabilization strategies include:

- Stabilizer Additives : 2,2,4-Trimethyl-1,3-pentanediol-diisobutyrate at 0.1–1% (w/w) inhibits radical chain reactions .

- Periodic Testing : Use iodometric titration or FTIR to monitor peroxide concentration and detect degradation trends .

- Container Selection : Amber glass or stabilized HDPE to block UV light, which accelerates decomposition .

Q. How can researchers resolve discrepancies in bioaccumulation potential assessments of this compound?

Advanced Research Question

Discrepancies arise from variable mixture components (dimers vs. trimers). Solutions include:

- Component-Specific Analysis : Isolate dimer/trimer fractions via column chromatography and test individually using OECD 305 guidelines .

- BCF Re-Evaluation : Compare experimental bioconcentration factors (BCF) with predicted values (e.g., EPA EPI Suite) to validate low bioaccumulation claims (BCF = 13) .

Q. What experimental protocols ensure accurate toxicity profiling of this compound in aquatic models?

Advanced Research Question

Address data gaps (e.g., algae toxicity) via:

- Standardized Assays : Follow OECD 201 (algae), 202 (daphnia), and 203 (fish) protocols under controlled peroxide concentrations (≤10 ppm) .

- Degradation Monitoring : Measure residual peroxide and byproducts (e.g., ketones) using GC-MS to distinguish parent compound toxicity from degradation effects .

Q. What analytical techniques are optimal for quantifying this compound in complex matrices?

Advanced Research Question

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) for high sensitivity in polymer residues .

- Spectroscopy : FTIR for functional group identification (O-O stretch at 880 cm⁻¹) in stabilized formulations .

Q. How should researchers address regulatory inconsistencies in hazard classification of this compound?

Advanced Research Question

Regulatory discrepancies (e.g., EU vs. US classifications) require:

Properties

IUPAC Name |

2-hydroperoxy-2-(2-hydroperoxybutan-2-ylperoxy)butane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O6/c1-5-7(3,11-9)13-14-8(4,6-2)12-10/h9-10H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFUGQJXVXHBTEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(OO)OOC(C)(CC)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1024671 | |

| Record name | 2-Butanone peroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methyl ethyl ketone peroxide is a colorless liquid. Strong irritant to skin and tissue. Used as an initiator for room temperature cure of unsaturated polyester resins., Liquid, Colorless liquid with a characteristic odor. [Note: Explosive decomposition occurs at 230 degrees F.]; [NIOSH], COLOURLESS LIQUID WITH PUNGENT ODOUR., Colorless liquid with a characteristic odor., Colorless liquid with a characteristic odor. [Note: Explosive decomposition occurs at 230 °F.] | |

| Record name | METHYL ETHYL KETONE PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10228 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Butanone, peroxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl ethyl ketone peroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/550 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYL ETHYL KETONE PEROXIDE (Technical product) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1028 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL ETHYL KETONE PEROXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/239 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl ethyl ketone peroxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0416.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

244 °F at 760 mmHg (Decomposes) (NIOSH, 2023), 19 °C, 244 °F (decomposes), 244 °F (Decomposes) | |

| Record name | METHYL ETHYL KETONE PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10228 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-BUTANONE PEROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4181 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL ETHYL KETONE PEROXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/239 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl ethyl ketone peroxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0416.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

180 °F (NTP, 1992), 180 °F, 125-200 °F for 60% MEKP (open cup), (oc) 125-200 °F (60% MEKP) | |

| Record name | METHYL ETHYL KETONE PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10228 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl ethyl ketone peroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/550 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYL ETHYL KETONE PEROXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/239 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl ethyl ketone peroxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0416.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

1 to 5 mg/mL at 72 °F (NTP, 1992), Partially miscible in water; completely miscible with most organic solvents, Solubility in water: very poor, Soluble | |

| Record name | METHYL ETHYL KETONE PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10228 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-BUTANONE PEROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4181 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL ETHYL KETONE PEROXIDE (Technical product) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1028 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Methyl ethyl ketone peroxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0416.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.17 at 68 °F (USCG, 1999) - Denser than water; will sink, Relative density (water = 1): 1.10-1.17, 1.12, (59 °F): 1.12 | |

| Record name | METHYL ETHYL KETONE PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10228 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL ETHYL KETONE PEROXIDE (Technical product) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1028 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL ETHYL KETONE PEROXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/239 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl ethyl ketone peroxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0416.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

Component 2 (83.33%: LACTOSE): 6.69 (NTP, 1992) (Relative to Air) | |

| Record name | METHYL ETHYL KETONE PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10228 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

less than 0.01 mmHg at 68 °F Component 2 (83.33%: LACTOSE) (NTP, 1992) | |

| Record name | METHYL ETHYL KETONE PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10228 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Color/Form |

Colorless liquid, Colorless liquid [Note: Explosive decomposition occurs at 230 degrees F]. | |

CAS No. |

1338-23-4, 126-76-1 | |

| Record name | METHYL ETHYL KETONE PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10228 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1′-[Dioxybis(1-methylpropylidene)]bis[hydroperoxide] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butanone peroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001338234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butanone, peroxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butanone peroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Butanone, peroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.238 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Reaction mass of butane-2,2-diyl dihydroperoxide and dioxydibutane-2,2-diyl dihydroperoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.226.907 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BUTANONE PEROXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2545087UL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-BUTANONE PEROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4181 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL ETHYL KETONE PEROXIDE (Technical product) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1028 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL ETHYL KETONE PEROXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/239 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2-Butanone, peroxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/EL903210.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.